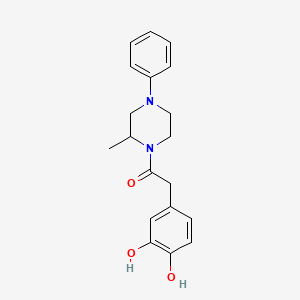
2-(3,4-Dihydroxyphenyl)-1-(2-methyl-4-phenylpiperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dihydroxyphenyl)-1-(2-methyl-4-phenylpiperazin-1-yl)ethanone is a synthetic organic compound that belongs to the class of phenylpiperazines. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxyphenyl)-1-(2-methyl-4-phenylpiperazin-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxybenzaldehyde and 2-methyl-4-phenylpiperazine.
Condensation Reaction: The 3,4-dihydroxybenzaldehyde undergoes a condensation reaction with 2-methyl-4-phenylpiperazine in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroxyphenyl)-1-(2-methyl-4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
2-(3,4-Dihydroxyphenyl)-1-(2-methyl-4-phenylpiperazin-1-yl)ethanone has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antioxidant, and neuroprotective activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydroxyphenyl)-1-(2-methyl-4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to various physiological effects.
Antioxidant Activity: The dihydroxyphenyl group may scavenge free radicals, providing antioxidant protection.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dihydroxyphenyl)-1-(4-phenylpiperazin-1-yl)ethanone: Similar structure but lacks the methyl group on the piperazine ring.
2-(3,4-Dihydroxyphenyl)-1-(2-methyl-4-piperidinyl)ethanone: Similar structure but has a piperidine ring instead of a piperazine ring.
Uniqueness
2-(3,4-Dihydroxyphenyl)-1-(2-methyl-4-phenylpiperazin-1-yl)ethanone is unique due to the presence of both the dihydroxyphenyl group and the 2-methyl-4-phenylpiperazine moiety, which may confer distinct pharmacological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-1-(2-methyl-4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-14-13-20(16-5-3-2-4-6-16)9-10-21(14)19(24)12-15-7-8-17(22)18(23)11-15/h2-8,11,14,22-23H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTWHBCDRLUFRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)CC2=CC(=C(C=C2)O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methylidene-N-[2-(1-methylindol-3-yl)ethyl]butanamide](/img/structure/B7092396.png)
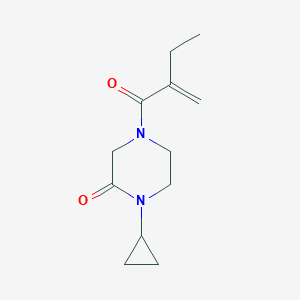
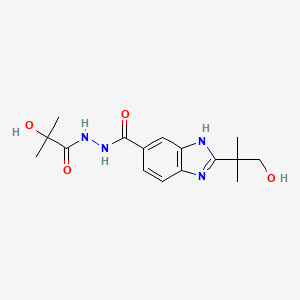
![[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-[5-[(4-methylpiperazin-1-yl)methyl]thiophen-2-yl]methanone](/img/structure/B7092419.png)
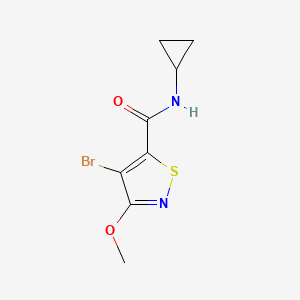
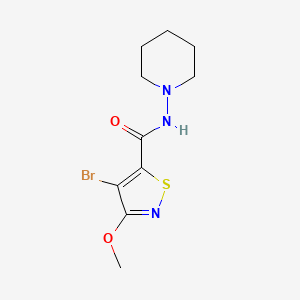
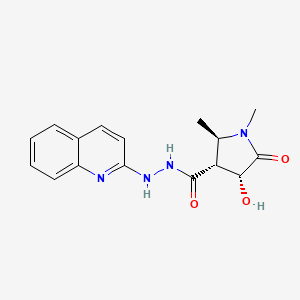
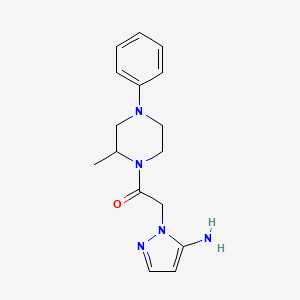
![(3,3-Dimethylpyrrolidin-1-yl)-[3-[(4-methyl-1,3-thiazol-2-yl)methylamino]phenyl]methanone](/img/structure/B7092462.png)
![2-(3,4-Dihydroxyphenyl)-1-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B7092474.png)
![1-(2-methylpropyl)-N-[[4-(methylsulfinylmethyl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7092475.png)
![2-[4-(hydroxymethyl)piperidin-1-yl]-N-[2-(methylsulfanylmethyl)phenyl]acetamide](/img/structure/B7092479.png)
![4-[2-(4-Chloro-3-nitrophenyl)acetyl]-1-cyclopropylpiperazin-2-one](/img/structure/B7092488.png)
![1-Cyclopropyl-4-[2-[4-(hydroxymethyl)piperidin-1-yl]acetyl]piperazin-2-one](/img/structure/B7092490.png)
